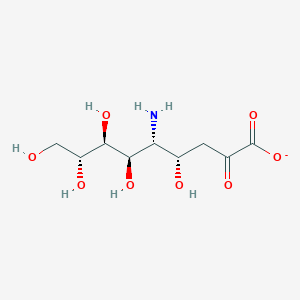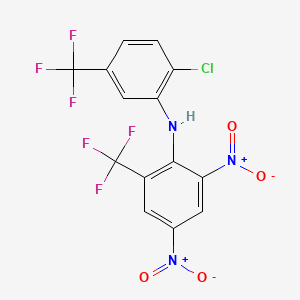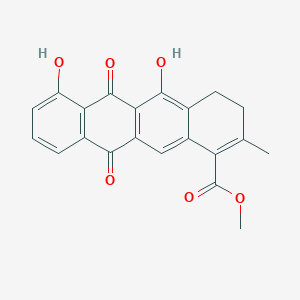
Resomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resomycin B is a natural product found in Bacteria and Streptomyces with data available.
Scientific Research Applications
Bleomycin in Lung Fibrosis Research
Bleomycin (BLM), a drug used for various neoplasms, is widely used in experimental settings to induce lung fibrosis in animals. It offers a pattern similar to patients undergoing chemotherapy, characterized by inflammation, epithelial cell injury, and other changes. This model is pivotal for understanding pulmonary fibrosis mechanisms and potential molecular targets for treatment (Della Latta et al., 2015).
Respirable Powder Formulation for Pulmonary Fibrosis Model
A study developed a respirable powder formulation of bleomycin for creating a pulmonary fibrosis animal model. This study is significant for drug discovery, particularly in identifying antifibrotic drug candidates (Aoki et al., 2012).
Understanding Bleomycin's Mechanism: DNA and Chromosome Damage
Research on bleomycin has focused on its DNA damaging capabilities, particularly in clinical chemotherapy for cancer treatment. It induces single- and double-strand breaks in DNA, contributing to our understanding of its genotoxicity in mammalian cells (Bolzán & Bianchi, 2018).
Investigating Bleomycin's Antitumor Activity
Studies have also delved into the antitumor properties of bleomycin, examining its efficacy against lymphomas, head and neck cancers, and germ-cell tumors. These investigations are crucial for developing more potent and less toxic therapeutic agents (Chen & Stubbe, 2005).
Exploring New Formulations and Delivery Systems
Recent research has also explored different formulations and targeted delivery systems for bleomycin, aiming to enhance its therapeutic efficacy and reduce side effects like lung fibrosis. These advancements are vital for expanding the clinical usage of bleomycin-based therapeutics (Yu et al., 2016).
Properties
Molecular Formula |
C21H16O6 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl 5,7-dihydroxy-2-methyl-6,11-dioxo-3,4-dihydrotetracene-1-carboxylate |
InChI |
InChI=1S/C21H16O6/c1-9-6-7-10-12(15(9)21(26)27-2)8-13-17(19(10)24)20(25)16-11(18(13)23)4-3-5-14(16)22/h3-5,8,22,24H,6-7H2,1-2H3 |
InChI Key |
VNRWFBMFEVWOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C2CC1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
Synonyms |
resomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,8,9-trihydroxy-5-methyl-9-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)decyl] 2-bromoacetate](/img/structure/B1253953.png)
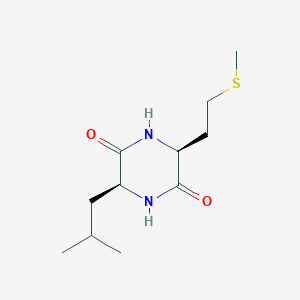
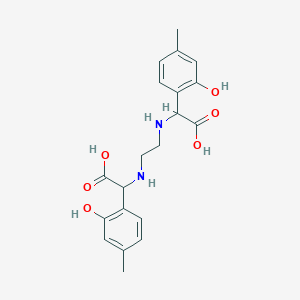
![5-Hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B1253957.png)
![2-[4,7,10-Tris(carboxymethyl)-6-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1253958.png)
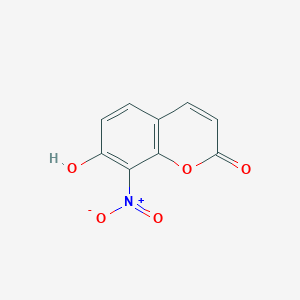


![(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B1253966.png)

